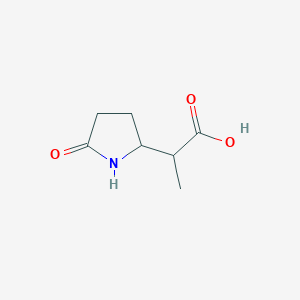

2-(5-Oxopyrrolidin-2-yl)propanoic acid

Description

Properties

IUPAC Name |

2-(5-oxopyrrolidin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4(7(10)11)5-2-3-6(9)8-5/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIAUXQHFQGOGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Pathways for 2 5 Oxopyrrolidin 2 Yl Propanoic Acid

Stereoselective and Enantioselective Synthesis of 2-(5-Oxopyrrolidin-2-yl)propanoic acid

Achieving stereocontrol is paramount in the synthesis of complex molecules like 2-(5-Oxopyrrolidin-2-yl)propanoic acid, as different stereoisomers can exhibit vastly different biological activities. Methodologies to control the three-dimensional arrangement of atoms include asymmetric catalysis and the use of chiral auxiliaries. ebi.ac.uknih.gov

Asymmetric Catalysis in the Synthesis of 2-(5-Oxopyrrolidin-2-yl)propanoic acid

Asymmetric catalysis utilizes chiral catalysts to produce an enantiomerically enriched product from a prochiral substrate. This field has become a powerful tool for constructing complex molecular architectures. unibo.itmdpi.com Organocatalysis, a sub-discipline of asymmetric catalysis that uses small organic molecules as catalysts, has seen significant advancements. For instance, proline and its derivatives have been successfully used to catalyze asymmetric aldol (B89426) and Michael reactions, which are key steps in forming pyrrolidine (B122466) rings. unibo.itmdpi.com

A notable example involves the use of diarylprolinol silyl (B83357) ethers for the asymmetric functionalization of aldehydes. unibo.itmdpi.com Furthermore, novel bifunctional organocatalysts, such as homochiral L-prolinamido-sulfonamides, have been developed and evaluated for their performance in asymmetric aldol reactions. unibo.it The development of such catalysts is crucial for synthesizing optically pure pyrrolidine derivatives, which are essential building blocks for many drugs. mdpi.com

Chiral Auxiliaries and Reagents in Stereocontrolled Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recycled. researchgate.net This strategy has been widely applied in the synthesis of enantiomerically pure compounds. researchgate.net

Several types of chiral auxiliaries are commonly employed, including oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org For example, Evans' oxazolidinone auxiliaries are well-known for their high diastereoselectivity in alkylation and aldol reactions. researchgate.net Camphorsultam has also proven effective, particularly in Michael additions and in the synthesis of complex natural products where it can offer superior asymmetric induction compared to oxazolidinones. wikipedia.org Pseudoephedrine can be reacted with a carboxylic acid to form an amide, which can then be selectively alkylated. wikipedia.org

The choice of a specific chiral auxiliary depends on the desired transformation and the substrate. The development of new and more efficient chiral auxiliaries continues to be an active area of research. researchgate.net

Total Synthesis Approaches to 2-(5-Oxopyrrolidin-2-yl)propanoic acid and its Analogues

The total synthesis of 2-(5-Oxopyrrolidin-2-yl)propanoic acid and its analogues often involves multi-step sequences that build the pyrrolidine ring and introduce the desired functional groups with specific stereochemistry. One common strategy is the asymmetric Michael addition. For instance, the synthesis of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers was achieved through an asymmetric Michael addition of 2-nitroprop-1-enylbenzene (B1658986) to diethyl malonate. ebi.ac.uk This was followed by chromatographic separation of the diastereoisomers and subsequent reductive cyclization to form the pyrrolidone ring. ebi.ac.uk

Another approach utilizes readily available chiral starting materials from the "chiral pool," such as amino acids. nih.gov For example, pyroglutamic acid is a common starting material for the synthesis of various pyrrolidine derivatives. nih.gov

Green Chemistry Principles in the Synthesis of 2-(5-Oxopyrrolidin-2-yl)propanoic acid

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance. This involves designing processes that reduce waste, use less hazardous substances, and are more energy-efficient. In the context of synthesizing pyrrolidone derivatives, biocatalysis and the use of renewable feedstocks are key green chemistry approaches. mdpi.commdpi.com

For example, levulinic acid, a biomass-derived platform molecule, can be converted to 5-methylpyrrolidin-2-one (B85660) derivatives through reductive amination. mdpi.com Researchers are actively developing catalytic systems, including both homogeneous and heterogeneous catalysts, to improve the efficiency and selectivity of this transformation. mdpi.com The use of biocatalysts, such as enzymes, in these processes offers the potential for highly selective reactions under mild conditions, further enhancing the green credentials of the synthesis. mdpi.commdpi.com

Biocatalytic and Enzymatic Routes for the Production of 2-(5-Oxopyrrolidin-2-yl)propanoic acid

For the production of pyrrolidone derivatives, several enzymatic approaches have been explored. Transaminases, for instance, can be used for the reductive amination of carbonyl compounds to produce chiral amines, which are precursors to pyrrolidines. nih.gov Lipases are another important class of enzymes used in biocatalysis, often for the kinetic resolution of racemic mixtures. nih.gov

A specific example is the asymmetric synthesis of (S)-5-methylpyrrolidin-2-one from levulinic acid using an engineered enzyme and ammonium (B1175870) formate (B1220265) as the amine donor. mdpi.com This biocatalytic route achieved a high optical purity of 99% enantiomeric excess under mild reaction conditions. mdpi.com The development of such enzymatic cascades, potentially in one-pot systems, is a key area of research for the industrial production of chiral compounds. researchgate.net

Chemical Reactivity, Derivatization, and Mechanistic Investigations of 2 5 Oxopyrrolidin 2 Yl Propanoic Acid

Reactions Involving the Carboxylic Acid Moiety of 2-(5-Oxopyrrolidin-2-yl)propanoic acid

The carboxylic acid functionality is a versatile handle for derivatization through various nucleophilic acyl substitution reactions. libretexts.org The hydroxyl group of the carboxyl function is a poor leaving group, meaning its direct substitution is difficult. openstax.org Consequently, reaction pathways typically involve an initial activation step, such as protonation in the presence of a strong acid catalyst or conversion of the hydroxyl into a better leaving group. openstax.org

Common transformations include:

Esterification: One of the most fundamental reactions is the conversion to esters. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a standard procedure. openstax.org The reaction is reversible, and using a large excess of the alcohol can drive the equilibrium toward the ester product. openstax.org The reverse reaction, ester hydrolysis, can be achieved by treatment with aqueous acid or base. nih.gov

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. Due to the low reactivity of the carboxylic acid, coupling agents are often required. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are effective for this transformation, proceeding through a highly reactive O-acylisourea intermediate. nih.gov For instance, analogous propanoic acid derivatives have been successfully coupled with a variety of amines, including morpholine, piperidine, and benzylamine, in the presence of DCC and N-hydroxysuccinimide (HSU). nih.gov

Acid Chloride Formation: For conversion to more reactive derivatives, the carboxylic acid can be treated with thionyl chloride (SOCl₂). openstax.org This reaction substitutes the hydroxyl group with a chloride ion, forming a highly reactive acyl chloride. openstax.org This intermediate can then be readily converted into a wide array of other derivatives, such as esters and amides, under milder conditions.

Hydrazide and Azole Formation: The carboxylic acid moiety can serve as a precursor for various heterocyclic structures. Following an initial esterification, the resulting ester can react with hydrazine (B178648) (N₂H₄) to yield the corresponding propanehydrazide. nih.gov This hydrazide is a key intermediate that can be further modified. For example, reaction with carbon disulfide and potassium hydroxide (B78521) can lead to the formation of 5-thioxo-4,5-dihydro-1,3,4-oxadiazole derivatives. nih.gov

The table below summarizes common derivatizations of the carboxylic acid group based on reactions reported for analogous structures.

| Starting Material | Reagent(s) | Product Type | Reference |

| Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | openstax.org |

| Ester | Water, Acid or Base | Carboxylic Acid | nih.gov |

| Carboxylic Acid | Amine, DCC, HSU | Amide | nih.gov |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acid Chloride | openstax.org |

| Ester | Hydrazine Monohydrate | Hydrazide | nih.gov |

| Hydrazide | Carbon Disulfide, KOH | 1,3,4-Oxadiazole | nih.gov |

Transformations of the Pyrrolidinone Ring System in 2-(5-Oxopyrrolidin-2-yl)propanoic acid

The pyrrolidinone ring contains a stable lactam (cyclic amide) bond. Transformations of this ring system primarily involve the cleavage of this amide bond. While specific studies detailing the ring-opening of 2-(5-Oxopyrrolidin-2-yl)propanoic acid are not prevalent in the surveyed literature, the general reactivity of lactams is well-established.

Lactam Hydrolysis: Under harsh conditions, such as refluxing in strong aqueous acid or base, the amide bond of the pyrrolidinone ring can be hydrolyzed. This ring-opening reaction would result in the formation of a linear amino acid, specifically a derivative of glutamic acid.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to cleave the C-N bond.

These transformations require significantly more forcing conditions than the derivatization of the carboxylic acid moiety, allowing for selective chemistry at the propanoic acid side chain while preserving the integrity of the pyrrolidinone ring.

Stereochemical Integrity and Transformations of 2-(5-Oxopyrrolidin-2-yl)propanoic acid

The structure of 2-(5-Oxopyrrolidin-2-yl)propanoic acid contains at least one chiral center at the C2 position of the pyrrolidinone ring, where the propanoic acid side chain is attached. The commercial availability of specific enantiomers, such as the (S)-isomer, indicates that the stereocenter is generally stable under standard storage and handling conditions.

However, the stereochemical integrity of this center is not absolute and can be compromised under certain reaction conditions. Studies on structurally related proline analogs have shown that processes such as basic hydrolysis of an ester group elsewhere in the molecule can lead to epimerization at adjacent stereocenters. This suggests that exposing 2-(5-Oxopyrrolidin-2-yl)propanoic acid or its derivatives to strong basic conditions could potentially lead to a loss of stereochemical purity at the C2 position. Therefore, when performing reactions on chiral variants of this compound, careful selection of reagents and conditions is crucial to maintain stereochemical integrity.

Reaction Kinetics and Thermodynamic Studies of 2-(5-Oxopyrrolidin-2-yl)propanoic acid Derivatizations

Detailed experimental kinetic and thermodynamic data, such as reaction rate constants (k), activation energies (Ea), or equilibrium constants (Keq), for the derivatization of 2-(5-Oxopyrrolidin-2-yl)propanoic acid are not extensively reported in the surveyed scientific literature. Such studies are essential for optimizing reaction conditions, maximizing yields, and understanding the factors that control reaction pathways.

For related heterocyclic systems, computational quantum chemical studies have been employed to elucidate reaction mechanisms and determine the thermodynamics of various steps. rsc.org For example, in the synthesis of pyrrolidinedione derivatives, energy barriers for key steps like cyclization and molecular rearrangement have been calculated. rsc.org A cyclization step was found to have a very low energy barrier of 11.9 kJ mol⁻¹, while a preceding tautomerization required a much higher barrier of 178.4 kJ mol⁻¹. rsc.org Similar computational or experimental studies on 2-(5-Oxopyrrolidin-2-yl)propanoic acid would be necessary to quantitatively describe its reactivity.

Elucidation of Reaction Mechanisms for 2-(5-Oxopyrrolidin-2-yl)propanoic acid

The mechanisms for the primary transformations of 2-(5-Oxopyrrolidin-2-yl)propanoic acid are based on well-understood principles of organic chemistry.

Mechanism of Carboxylic Acid Derivatization: The conversion of the carboxylic acid moiety into its derivatives, such as esters and amides, proceeds via a nucleophilic acyl substitution pathway. In the Fischer esterification, the mechanism involves several reversible steps:

An acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. openstax.org

A molecule of alcohol, acting as the nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. openstax.org

Proton transfer occurs from the newly added hydroxyl group to one of the existing hydroxyl groups.

The intermediate collapses, expelling a molecule of water (a good leaving group) and reforming the carbonyl double bond. openstax.org

Deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst. openstax.org

When using coupling agents like DCC for amide formation, the carboxylic acid is first activated by reacting with DCC to form an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack by an amine, which displaces the dicyclohexylurea leaving group to form the stable amide bond.

Mechanism of Pyrrolidinone Ring Opening: The hydrolysis of the lactam ring also follows a nucleophilic acyl substitution mechanism. Under acidic conditions, the carbonyl oxygen is protonated, activating the ring towards attack by water. In basic media, the hydroxide ion directly attacks the carbonyl carbon. In both cases, a tetrahedral intermediate is formed, which subsequently breaks down to cleave the amide bond and open the ring.

Advanced Spectroscopic and Structural Elucidation of 2 5 Oxopyrrolidin 2 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments of 2-(5-Oxopyrrolidin-2-yl)propanoic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of 2-(5-Oxopyrrolidin-2-yl)propanoic acid in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environments of the hydrogen and carbon atoms, while two-dimensional (2D) techniques are essential for assembling the complete molecular puzzle.

The ¹H-NMR spectrum is expected to show distinct signals for the protons of the pyrrolidinone ring and the propanoic acid moiety. The methine proton on the chiral center of the propanoic acid side chain would likely appear as a quartet, coupled to the adjacent methyl protons. The protons of the pyrrolidinone ring would present as complex multiplets. The ¹³C-NMR spectrum will display signals for each unique carbon, including two carbonyl carbons (one for the lactam and one for the carboxylic acid), which resonate at characteristic downfield shifts.

Expected ¹H NMR Data for 2-(5-Oxopyrrolidin-2-yl)propanoic acid

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -CH(COOH)- | 4.5 - 4.8 | Quartet (q) |

| -CH₃ | 1.2 - 1.5 | Doublet (d) |

| Pyrrolidinone -CH- | 4.1 - 4.4 | Multiplet (m) |

| Pyrrolidinone -CH₂- | 2.0 - 2.5 | Multiplet (m) |

| Carboxyl -OH | 10.0 - 12.0 | Broad Singlet (br s) |

Expected ¹³C NMR Data for 2-(5-Oxopyrrolidin-2-yl)propanoic acid

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Lactam C=O | 175 - 178 |

| Carboxyl C=O | 172 - 175 |

| -CH(COOH)- | 55 - 58 |

| Pyrrolidinone -CH- | 54 - 57 |

| Pyrrolidinone -CH₂- (adjacent to N) | 43 - 46 |

| Pyrrolidinone -CH₂- | 30 - 33 |

| Pyrrolidinone -CH₂- | 21 - 24 |

| -CH₃ | 17 - 20 |

Multidimensional NMR experiments are critical for confirming the structural assignments of 2-(5-Oxopyrrolidin-2-yl)propanoic acid by revealing through-bond correlations between nuclei. emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy) : This homonuclear technique identifies proton-proton (¹H-¹H) couplings. libretexts.orgcreative-biostructure.com A COSY spectrum would show a cross-peak between the methine proton of the propanoic acid group and its adjacent methyl protons. It would also map the connectivity within the pyrrolidinone ring, showing correlations between the C2-proton and the C3-protons, and between the C3- and C4-protons. emerypharma.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms (¹J-coupling). diva-portal.org Each CH, CH₂, and CH₃ group in the molecule will produce a cross-peak, definitively linking the proton signals to their corresponding carbon signals in the ¹³C spectrum. This is invaluable for assigning the dense multiplet regions of the proton spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. researchgate.net This technique is key to connecting the different spin systems. For instance, an HMBC spectrum would show a correlation from the protons of the propanoic acid's methyl group to the carboxylic acid carbonyl carbon. Crucially, it would also show correlations between the C2 proton of the pyrrolidinone ring and the carbonyl carbon of the propanoic acid, confirming the point of attachment between the two structural units.

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into the specific three-dimensional structure and packing of 2-(5-Oxopyrrolidin-2-yl)propanoic acid in its crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. These spectra can reveal the presence of different polymorphs (different crystal packing arrangements) or conformers that may coexist in the solid state, which would be averaged out in solution.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis of 2-(5-Oxopyrrolidin-2-yl)propanoic acid

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of its fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, typically to within a few parts per million (ppm). For 2-(5-Oxopyrrolidin-2-yl)propanoic acid (C₇H₁₁NO₃), the exact mass can be calculated and compared with the experimental value obtained from HRMS. This high level of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Expected HRMS Data for 2-(5-Oxopyrrolidin-2-yl)propanoic acid

| Ion Species | Calculated m/z |

| [M+H]⁺ | 158.0761 |

| [M+Na]⁺ | 180.0580 |

| [M-H]⁻ | 156.0612 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]⁺), which is then subjected to fragmentation. The resulting fragment ions provide detailed structural information. nih.govnih.gov The fragmentation of 2-(5-Oxopyrrolidin-2-yl)propanoic acid is expected to proceed through characteristic pathways for both the pyroglutamic acid and propanoic acid moieties.

A primary fragmentation would likely involve the loss of the carboxylic acid group (as COOH, 45 Da) or water (H₂O, 18 Da). Another key fragmentation pathway would be the cleavage of the bond between the two main structural components, leading to ions corresponding to the protonated pyroglutamic acid ring or fragments of the propanoic acid side chain. researchgate.netwvu.edu Analysis of these fragmentation patterns allows for the confirmation of the connectivity between the pyrrolidinone ring and the propanoic acid group. mdpi.com

Predicted Major Fragments in MS/MS of 2-(5-Oxopyrrolidin-2-yl)propanoic acid ([M+H]⁺)

| m/z of Fragment Ion | Proposed Lost Neutral Fragment | Proposed Fragment Structure |

| 140 | H₂O | Ion from dehydration |

| 112 | COOH | Ion from loss of carboxyl group |

| 85 | C₃H₄O₂ | Pyrrolidinone iminium ion |

| 74 | C₄H₅NO | Propanoic acid fragment |

X-ray Crystallography for Absolute Configuration and Conformational Analysis of 2-(5-Oxopyrrolidin-2-yl)propanoic acid

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov This technique can unambiguously establish the absolute configuration of chiral centers, which is crucial for a molecule like 2-(5-Oxopyrrolidin-2-yl)propanoic acid, containing at least one stereocenter at the C2 position of the pyrrolidinone ring and another at the C2 position of the propanoic acid side chain.

By diffracting X-rays off a single crystal of the compound, a detailed electron density map is generated. mdpi.com This map allows for the precise determination of bond lengths, bond angles, and torsion angles. The resulting crystal structure would reveal the specific conformation of the pyrrolidinone ring (e.g., envelope or twist conformation) and the spatial orientation of the propanoic acid substituent relative to the ring. nih.gov Furthermore, intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and lactam groups, which dictate the crystal packing, can be thoroughly analyzed. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These techniques are instrumental in identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. For 2-(5-Oxopyrrolidin-2-yl)propanoic acid, the spectra are dominated by the characteristic vibrations of its constituent parts: the five-membered lactam ring, the carboxylic acid group, and the alkyl backbone.

The analysis of these spectra is often supported by theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and aid in the precise assignment of observed spectral bands. Studies on related molecules, like pyroglutamic acid and its derivatives, provide a solid foundation for interpreting the vibrational spectrum of 2-(5-Oxopyrrolidin-2-yl)propanoic acid. researchgate.netrsc.orgresearchgate.net

Key vibrational modes for this compound include the stretching vibrations of the carbonyl groups (both in the lactam and the carboxylic acid), the N-H and O-H stretches, and various C-H, C-N, and C-C stretching and bending vibrations. The positions of these bands are sensitive to the molecular environment. For instance, the O-H and C=O stretching frequencies of the carboxylic acid are significantly influenced by the formation of intermolecular hydrogen-bonded dimers in the solid state. mdpi.com Similarly, the N-H and C=O bands of the lactam are sensitive to hydrogen bonding interactions. mdpi.com

Below is a table summarizing the expected characteristic vibrational frequencies for 2-(5-Oxopyrrolidin-2-yl)propanoic acid, based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| ν(O-H) | Carboxylic Acid | 3300 - 2500 (broad) | Characteristic of hydrogen-bonded dimers. |

| ν(N-H) | Lactam | 3300 - 3100 | Position is sensitive to hydrogen bonding. |

| ν(C-H) | Alkyl | 2990 - 2850 | Stretching vibrations of the pyrrolidine (B122466) ring and propanoic acid chain. |

| ν(C=O) | Carboxylic Acid | 1725 - 1700 | Associated with hydrogen-bonded dimers. |

| ν(C=O) | Lactam (Amide I) | 1690 - 1650 | A strong band, characteristic of five-membered lactams. |

| δ(N-H) | Lactam (Amide II) | 1570 - 1515 | Bending vibration, coupled with C-N stretching. |

| δ(C-H) | Alkyl | 1470 - 1430 | Scissoring and bending vibrations. |

| ν(C-O) / δ(O-H) | Carboxylic Acid | 1440 - 1395 & 1320 - 1210 | Coupled stretching and in-plane bending modes. |

| ν(C-N) | Lactam (Amide III) | 1300 - 1200 | Coupled with N-H bending. |

This table is a representation based on typical values for the functional groups and may vary based on the specific experimental conditions and physical state of the sample.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. The combination of both IR and Raman data allows for a comprehensive vibrational assignment and a deeper understanding of the molecular structure.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Conformational Studies

As 2-(5-Oxopyrrolidin-2-yl)propanoic acid is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are invaluable for its stereochemical analysis. These methods measure the differential interaction of left and right circularly polarized light with the molecule and are exclusively sensitive to its three-dimensional arrangement.

Enantiomeric Purity: CD and ORD spectroscopy can be used to determine the enantiomeric purity of a sample. Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of the other. researchgate.net For the (S)- and (R)-enantiomers of 2-(5-Oxopyrrolidin-2-yl)propanoic acid, the CD spectra would be expected to show equal magnitude but opposite signs. A racemic mixture would be CD-silent. The intensity of the CD signal is directly proportional to the enantiomeric excess, providing a quantitative measure of purity.

Conformational Studies: The chiroptical properties of a molecule are highly sensitive to its conformation. The electronic transitions of the chromophores within the molecule, primarily the amide group of the lactam and the carbonyl of the carboxylic acid, give rise to the CD signals. The sign and magnitude of these Cotton effects are dictated by the spatial relationship between these chromophores and the rest of the chiral structure.

For 2-(5-Oxopyrrolidin-2-yl)propanoic acid, the CD spectrum would be dominated by the n→π* and π→π* transitions of the amide chromophore in the pyrrolidinone ring and the n→π* transition of the carboxylic acid. The analysis of these bands can provide insights into the preferred solution-state conformation of the molecule, including the relative orientation of the propanoic acid side chain with respect to the lactam ring. nih.govnih.gov Conformational changes induced by solvent, pH, or temperature would be reflected in the CD spectrum, making it a powerful tool for studying the molecule's dynamic behavior. nih.gov

Theoretical calculations of CD spectra can be used in conjunction with experimental data to assign specific conformations to the observed spectral features. By comparing the experimental spectrum with the calculated spectra for different possible conformers, the most likely solution-state structure can be determined.

| Spectroscopic Technique | Application | Information Gained |

| Circular Dichroism (CD) | Enantiomeric Purity | Quantitative determination of enantiomeric excess. |

| Conformational Analysis | Information on the solution-state conformation and the relative orientation of chromophores. | |

| Optical Rotatory Dispersion (ORD) | Stereochemical Assignment | Determination of the absolute configuration by comparing with known compounds. |

Theoretical and Computational Studies on 2 5 Oxopyrrolidin 2 Yl Propanoic Acid

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity of 2-(5-Oxopyrrolidin-2-yl)propanoic acid

Quantum mechanical calculations are fundamental for understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure, from which properties like molecular orbital energies, electron density distribution, and reactivity descriptors can be derived.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For a molecule like 2-(5-Oxopyrrolidin-2-yl)propanoic acid, DFT studies would typically involve:

Geometry Optimization: Finding the most stable three-dimensional arrangement of atoms (the ground state structure).

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Reactivity Descriptors: Using conceptual DFT, parameters such as electronegativity, chemical hardness, softness, and the electrophilicity index can be calculated to predict how the molecule will interact with other chemical species. researchgate.net

Molecular Electrostatic Potential (MEP): Creating a map of electrostatic potential on the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.

Despite the common application of DFT to organic molecules, specific studies detailing the optimized geometry, HOMO-LUMO energies, or MEP maps for 2-(5-Oxopyrrolidin-2-yl)propanoic acid are not available in the reviewed literature.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory offer different levels of accuracy. While these methods are frequently used to characterize molecular structures and energies, no published ab initio calculations specifically for 2-(5-Oxopyrrolidin-2-yl)propanoic acid have been found. nih.govresearchgate.net

Conformational Analysis and Potential Energy Surface Mapping of 2-(5-Oxopyrrolidin-2-yl)propanoic acid

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For 2-(5-Oxopyrrolidin-2-yl)propanoic acid, this would involve mapping the potential energy surface (PES) by systematically changing the torsion angles of the propanoic acid side chain relative to the pyrrolidinone ring. This analysis helps identify the lowest-energy (most stable) conformers and the energy barriers between them. Such studies are critical for understanding how the molecule's shape influences its physical properties and biological interactions. researchgate.net However, no specific conformational analysis or PES mapping for this compound has been reported in the searched literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of 2-(5-Oxopyrrolidin-2-yl)propanoic acid

Molecular dynamics simulations provide insights into the time-dependent behavior of a molecule. By simulating the movements of atoms and molecules over time, MD can reveal:

How the molecule behaves in different environments, such as in an aqueous solution.

The flexibility of the molecular structure and the stability of its different conformations.

Interactions with other molecules, such as solvent molecules or biological macromolecules.

MD simulations are powerful tools for bridging the gap between static molecular structures and dynamic biological functions. nih.gov There are currently no available MD simulation studies focused on 2-(5-Oxopyrrolidin-2-yl)propanoic acid in the scientific literature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic data, which can then be compared with experimental results for validation.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). While some databases provide computationally predicted ¹H NMR spectra, detailed studies validating these against experimentally obtained spectra for 2-(5-Oxopyrrolidin-2-yl)propanoic acid are absent. np-mrd.orgnp-mrd.org

Vibrational Spectroscopy: The frequencies and intensities of Infrared (IR) and Raman spectra can be calculated using DFT. This allows for the assignment of specific vibrational modes to the observed spectral bands. No such computational or comparative studies for this molecule are documented. nih.gov

Mass Spectrometry: While not a direct output of QM calculations in the same way as NMR or IR, databases provide predicted mass spectrometry data, such as collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase. uni.lu

The table below shows predicted collision cross-section values for different adducts of 3-(5-Oxopyrrolidin-2-yl)propanoic acid (an isomer and likely synonym). uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 158.08118 | 133.5 |

| [M+Na]⁺ | 180.06312 | 139.7 |

| [M-H]⁻ | 156.06662 | 132.6 |

| [M+NH₄]⁺ | 175.10772 | 153.2 |

| [M+K]⁺ | 196.03706 | 137.9 |

| [M+H-H₂O]⁺ | 140.07116 | 127.9 |

m/z: mass to charge ratio of the adduct. Data from CCSbase prediction. uni.lu

In Silico Reaction Pathway Modeling and Transition State Analysis

In silico reaction modeling uses computational methods to study the mechanism of chemical reactions. This involves:

Mapping the reaction pathway from reactants to products.

Identifying and characterizing the structure and energy of transition states—the highest energy point along the reaction coordinate.

Calculating the activation energy, which determines the reaction rate.

This type of analysis could be used to investigate the formation or degradation of 2-(5-Oxopyrrolidin-2-yl)propanoic acid. No studies modeling reaction pathways or transition states involving this specific compound were found.

Mechanistic Biological Investigations Involving 2 5 Oxopyrrolidin 2 Yl Propanoic Acid Non Clinical Focus

Molecular Interaction Studies of 2-(5-Oxopyrrolidin-2-yl)propanoic acid with Biomolecules

The biological activity of 2-(5-Oxopyrrolidin-2-yl)propanoic acid is fundamentally dictated by its interactions with various biomolecules, including enzymes and receptors. In vitro studies have been instrumental in elucidating the nature and mechanisms of these interactions.

The N-terminal pyroglutamyl residue of 2-(5-Oxopyrrolidin-2-yl)propanoic acid makes it a potential substrate and modulator of specific peptidases. A key enzyme in this context is Pyroglutamyl-peptidase I (PAPI), a cysteine peptidase that specifically cleaves the N-terminal pyroglutamate (B8496135) from peptides. frontiersin.orgnih.govwikipedia.org

PAPI exhibits broad substrate specificity, hydrolyzing L-pyroglutamyl-L-X bonds, where X can be various amino acids, with the exception of proline. dcu.ie Dipeptides such as pyroglutamyl-alanine are recognized as substrates for this enzyme. dcu.ie The catalytic activity of PAPI is influenced by the amino acid adjacent to the pyroglutamyl residue. dcu.ie While specific kinetic parameters (Km and kcat) for the hydrolysis of 2-(5-Oxopyrrolidin-2-yl)propanoic acid by PAPI are not extensively documented in the available literature, studies on synthetic substrates like pyroglutamyl 7-aminomethylcoumarin have been used to characterize the enzyme's activity. dcu.ie For instance, recombinant human brain PAPI was found to have a Km of 0.132 ± 0.024 mM and a kcat of 2.68 x 10^-5 s^-1 for this synthetic substrate. dcu.ie

Derivatives of pyroglutamic acid have also been investigated as inhibitors of pyroglutamyl aminopeptidase (B13392206). For example, a chloromethyl ketone derivative of pyroglutamic acid was shown to be a potent and rapid inactivator of bacterial pyroglutamyl aminopeptidase, suggesting an active site-directed mechanism. nih.gov The presence of a poor substrate, pyroglutamyl valine, retarded the rate of enzyme inactivation, further supporting a competitive interaction at the active site. nih.gov These findings suggest that 2-(5-Oxopyrrolidin-2-yl)propanoic acid could potentially act as a competitive substrate or inhibitor for PAPI, modulating the degradation of other pyroglutamylated peptides.

| Enzyme | Interaction Type | Compound Investigated | Key Findings |

| Pyroglutamyl-peptidase I (PAPI) | Substrate | L-Pyroglutamyl-L-alanine and other pGlu-peptides | PAPI hydrolytically removes the N-terminal L-pyroglutamate residue. The enzyme has broad substrate specificity, and its activity is influenced by the amino acid adjacent to the pGlu residue. dcu.ie |

| Pyroglutamyl aminopeptidase | Inhibition (by analogue) | L-pyroglutamyl chloromethyl ketone | A chloromethyl ketone derivative of pyroglutamic acid acts as a potent, active site-directed inhibitor of the bacterial enzyme. nih.gov |

| Human Brain PAPI | Substrate (synthetic) | pyroglutamyl 7-aminomethylcoumarin | Kinetic parameters determined for the recombinant human enzyme were Km = 0.132 ± 0.024 mM and kcat = 2.68 x 10^-5 s^-1. dcu.ie |

The interaction of 2-(5-Oxopyrrolidin-2-yl)propanoic acid with cellular receptors is a key area of investigation to understand its physiological effects. While direct binding studies on this specific dipeptide are limited, research on its constituent moieties, pyroglutamic acid and alanine (B10760859), provides valuable insights into its potential receptor targets.

L-pyroglutamic acid has been identified as an agonist for the human sour taste receptor, PKD2L1. nih.govnih.gov Electrophysiological and mutational experiments using Xenopus oocytes demonstrated that L-pyroglutamic acid interacts with this receptor in a concentration-dependent manner to elicit a sour taste signal. nih.govnih.gov This suggests that the pyroglutamyl moiety of 2-(5-Oxopyrrolidin-2-yl)propanoic acid could potentially engage with similar taste receptors or other receptors that recognize this cyclic structure.

The L-alanine component of the dipeptide is also known to interact with taste receptors, specifically the umami taste receptor, which is a heterodimer of TAS1R1 and TAS1R3. frontiersin.org L-amino acids, including L-alanine, can elicit functional responses by binding to the VFT (Venus flytrap) region of the TAS1R1 subunit. frontiersin.org Furthermore, related compounds have shown affinity for neurotransmitter receptors. For instance, β-N-methylamino-L-alanine (L-BMAA) acts as a low-affinity agonist at metabotropic glutamate (B1630785) receptors. nih.gov While these findings are not directly on 2-(5-Oxopyrrolidin-2-yl)propanoic acid, they highlight plausible receptor families that could be explored as potential interaction partners.

| Receptor Target/Family | Interacting Moiety/Analogue | Interaction Type | Key Findings |

| Human Sour Taste Receptor (PKD2L1) | L-Pyroglutamic acid | Agonist | L-pyroglutamic acid binds to and activates the hPKD2L1 receptor in a concentration-dependent manner, generating a sour taste signal. nih.govnih.gov |

| Umami Taste Receptor (TAS1R1/TAS1R3) | L-Alanine | Agonist | L-alanine can elicit functional responses by binding to the VFT region of the TAS1R1 subunit. frontiersin.org |

| Metabotropic Glutamate Receptors | β-N-methylamino-L-alanine (L-BMAA) | Low-affinity agonist | A structurally related amino acid derivative demonstrates agonist activity at metabotropic glutamate receptors. nih.gov |

Biosynthetic Pathways and Metabolic Roles of 2-(5-Oxopyrrolidin-2-yl)propanoic acid Analogues

The formation of 2-(5-Oxopyrrolidin-2-yl)propanoic acid is intrinsically linked to the metabolism of its constituent amino acids, glutamic acid/glutamine and alanine. Pyroglutamyl peptides are typically formed through the intramolecular cyclization of an N-terminal glutamine or glutamic acid residue. sciopen.com This process can occur spontaneously under certain conditions, such as heat, or be catalyzed by enzymes like glutaminyl cyclase. sciopen.com

The biosynthesis of L-alanine, the other component of the dipeptide, is a central process in cellular metabolism. It is primarily produced from pyruvate (B1213749) via transamination, a reaction often catalyzed by alanine transaminase. nih.gov

Once formed, pyroglutamyl dipeptides like 2-(5-Oxopyrrolidin-2-yl)propanoic acid can be taken up by cells. nih.gov In vitro studies have shown that dipeptides are imported into cells where they are hydrolyzed into their constituent amino acids. nih.gov The resulting pyroglutamic acid can be converted back to glutamic acid by the enzyme 5-oxoprolinase. researchgate.net The released alanine can then enter various metabolic pathways, including the glucose-alanine cycle, where it plays a role in energy metabolism and nitrogen transport. nih.gov The pyroglutamyl cap also confers resistance to degradation by many aminopeptidases, which may prolong the biological activity of these peptides. sciopen.comresearchgate.net

Development of 2-(5-Oxopyrrolidin-2-yl)propanoic acid as a Biochemical Probe

2-(5-Oxopyrrolidin-2-yl)propanoic acid is commercially available and has been utilized as a molecular tool in a variety of biochemical applications. Its use in research is facilitated by its defined chemical structure and properties. While it serves as a valuable research chemical, there is limited specific information in the scientific literature on its development and application as a labeled biochemical probe, for instance, with fluorescent or radioactive tags for tracking its transport and binding within biological systems. Techniques like alanine scanning, where individual amino acid residues in a peptide are mutated to alanine, are commonly used to probe the role of specific side chains in peptide-protein interactions and receptor binding. nih.gov A similar approach could be applied to larger peptides containing a pyroglutamyl-alanine motif to understand its contribution to molecular recognition.

Targeted Intervention in Biochemical Pathways: Mechanistic Insights

The biological activities of 2-(5-Oxopyrrolidin-2-yl)propanoic acid and its analogues suggest their potential for targeted intervention in various biochemical pathways.

Pyroglutamyl peptides, in general, have been reported to possess several health-promoting properties, including hepatoprotective, antidepressant, and anti-inflammatory activities. sciopen.comresearchgate.net For example, the dipeptide pyroglutamyl-leucine has been identified as a hepatoprotective agent in wheat gluten hydrolysate, significantly decreasing serum aminotransferase levels in a rat model of liver injury. researchmap.jpnih.gov Other pyroglutamyl dipeptides have demonstrated anti-inflammatory effects in vitro by inhibiting the secretion of inflammatory mediators like nitric oxide, TNF-α, and IL-6 from LPS-stimulated macrophages. researchmap.jpnih.gov The proposed mechanism involves the blockage of NF-κB and MAPK signaling pathways. researchmap.jpnih.gov

Furthermore, a closely related nootropic compound, L-pyroglutamyl-D-alanine-amide, has been shown to restore hippocampal long-term potentiation (LTP), a measure of synaptic plasticity, that was impaired by ethanol (B145695) exposure in rats. nih.gov This suggests a potential role for pyroglutamyl-alanine derivatives in modulating neuronal function and synaptic plasticity. nih.govresearchgate.netnih.gov

The L-alanine component can also independently modulate cellular signaling. Studies have shown that L-alanine can protect pancreatic beta-cells from pro-inflammatory cytokine-induced apoptosis and regulate the expression of genes involved in cellular signaling and metabolism. nih.gov It has also been shown to have cytoprotective effects in the context of exercise-induced muscle damage and inflammation. nih.gov

These findings collectively suggest that 2-(5-Oxopyrrolidin-2-yl)propanoic acid may intervene in pathways related to inflammation, cellular protection, and neuronal function, although further research is needed to elucidate the precise mechanisms of the dipeptide itself.

Advanced Analytical Method Development for 2 5 Oxopyrrolidin 2 Yl Propanoic Acid in Research

Chromatographic Techniques for Separation and Purity Analysis of 2-(5-Oxopyrrolidin-2-yl)propanoic acid

Chromatography is the cornerstone for the separation and analysis of 2-(5-Oxopyrrolidin-2-yl)propanoic acid. The choice of technique is dictated by the analytical goal, whether it be routine purity assessment, the challenging separation of enantiomers, or comprehensive profiling.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of 2-(5-Oxopyrrolidin-2-yl)propanoic acid and its parent compound, pyroglutamic acid. chemimpex.comsemanticscholar.org Reversed-phase (RP) HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) with a polar mobile phase. Due to the polar nature of the analyte, mobile phases typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. semanticscholar.orgpensoft.net

Method development focuses on optimizing mobile phase composition, pH, and column temperature to achieve adequate retention and sharp, symmetrical peaks. semanticscholar.org For instance, a method for analyzing pyroglutamic acid in amino acid mixtures used a C18 column with a gradient elution of acetonitrile and a diammonium hydrogen phosphate (B84403) buffer (pH 1.6), demonstrating the level of control required for separation. semanticscholar.org Detection is often performed using a UV detector at low wavelengths (around 205 nm), as the molecule lacks a strong chromophore. semanticscholar.org The purity of commercial L-Pyroglutamyl-L-alanine is frequently confirmed by HPLC, indicating its reliability for quality control. chemimpex.com

Table 1: Example HPLC Parameters for Pyroglutamic Acid Analysis

| Parameter | Condition | Source |

| Column | Agilent ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm) | semanticscholar.org |

| Mobile Phase | A: AcetonitrileB: 0.01 mol·L⁻¹ Diammonium Hydrogen Phosphate (pH 1.6) | semanticscholar.org |

| Elution | Gradient | semanticscholar.org |

| Flow Rate | 1.0 mL·min⁻¹ | semanticscholar.org |

| Column Temp. | 15 °C | semanticscholar.org |

| Detection | UV at 205 nm | semanticscholar.org |

| Injection Vol. | 20 µL | semanticscholar.org |

Direct analysis of 2-(5-Oxopyrrolidin-2-yl)propanoic acid by Gas Chromatography (GC) is impractical due to its low volatility and thermal instability. Therefore, chemical derivatization is a mandatory prerequisite to increase volatility. nih.gov A common approach involves a two-step reaction: esterification of the carboxylic acid group followed by acylation of the amine/amide groups. nih.gov

Research on related γ-glutamyl peptides shows they can be converted to pyroglutamate (B8496135) derivatives during the derivatization process itself, for example, through heating with methanolic HCl. nih.gov The resulting methyl ester can then be acylated with reagents like pentafluoropropionic (PFP) anhydride (B1165640) for analysis by GC, often coupled with mass spectrometry for sensitive detection. nih.gov

For chiral separations, specific chiral GC columns are necessary. While direct applications to 2-(5-Oxopyrrolidin-2-yl)propanoic acid are not widely documented, the principles established for other amino acids apply. This would involve derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column, or derivatization with an achiral reagent followed by separation on a chiral stationary phase.

Table 2: Two-Step Derivatization for GC-MS Analysis of Related Peptides

| Step | Process | Reagents & Conditions | Purpose | Source |

| 1 | Esterification & Cyclization | 2 M HCl in Methanol (CH₃OH) | Converts carboxyl groups to methyl esters and can induce cyclization of N-terminal glutamyl residues to pyroglutamate. | nih.gov |

| 2 | Acylation | Pentafluoropropionic Anhydride (PFPA) in Ethyl Acetate | Increases volatility and introduces a fluorinated group for sensitive electron-capture detection. | nih.gov |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for the separation of polar and chiral compounds like amino acids and peptides. tandfonline.comresearchgate.net SFC uses supercritical CO₂ as the main mobile phase, often with a polar organic co-solvent (modifier) such as methanol. tandfonline.commdpi.com This technique offers advantages like faster analysis times and reduced solvent consumption. tandfonline.com

For the enantiomeric separation of 2-(5-Oxopyrrolidin-2-yl)propanoic acid, SFC coupled with a chiral stationary phase (CSP) is the most effective approach. Quinine-based zwitterionic and anion-exchanger type CSPs have proven effective for separating N-protected amino acids under SFC conditions. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The efficiency of separation can be fine-tuned by adjusting the modifier percentage, the type and concentration of additives (e.g., trifluoroacetic acid, triethylamine), backpressure, and temperature. tandfonline.commdpi.com

Electrophoretic Methods for Characterization and Separation

Capillary Electrophoresis (CE) provides a high-efficiency separation platform that is complementary to chromatographic methods. springernature.com Separation in CE is based on the differential migration of charged analytes in an electric field. springernature.com

For pyroglutamic acid, a simple and rapid method using Capillary Zone Electrophoresis (CZE) has been developed. nih.gov This method can separate pyroglutamic acid from other organic and inorganic anions in under 7 minutes. nih.gov It utilizes a commercial anion analysis kit and requires minimal sample preparation, such as protein precipitation with acetonitrile for plasma samples or simple dilution for urine. nih.gov Such a method would be directly applicable to 2-(5-Oxopyrrolidin-2-yl)propanoic acid, which possesses a free carboxylic acid group and would be negatively charged at neutral or basic pH. The high resolving power and minimal sample volume requirements make CE particularly suitable for analyzing biological samples where the analyte concentration may be low and sample volume is limited. researchgate.net

Spectrophotometric and Spectrofluorometric Assays for Quantification in Research Contexts

Direct spectrophotometric quantification of 2-(5-Oxopyrrolidin-2-yl)propanoic acid is challenging due to the absence of a significant chromophore that absorbs light in the UV-Visible range above 220 nm. While older colorimetric methods have been described for pyroglutamate, they often lack the sensitivity required for modern research. researchgate.net

To overcome this, derivatization with a fluorogenic or chromogenic reagent is employed. This approach introduces a tag onto the molecule that has strong absorption or fluorescence properties, enabling highly sensitive detection. For chiral analysis, chiral derivatizing agents (CDAs) like (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) can be used. sigmaaldrich.com Reaction with a CDA creates diastereomers that can be separated chromatographically and detected with high sensitivity using a fluorescence detector. nih.gov Another strategy involves using L-pyroglutamic acid itself as a chiral labeling reagent to react with other chiral amines, allowing for their separation and quantification, demonstrating the utility of the pyroglutamate structure in derivatization-based assays. nih.gov

Coupled Analytical Techniques (e.g., LC-MS, GC-MS) for Comprehensive Profiling

The coupling of separation techniques with mass spectrometry (MS) provides unparalleled sensitivity and selectivity for the analysis of 2-(5-Oxopyrrolidin-2-yl)propanoic acid.

LC-MS is the predominant technique for comprehensive metabolite profiling in complex biological samples. mdpi.commdpi.com Ultra-High-Performance Liquid Chromatography (UHPLC) provides rapid and high-resolution separation, which is essential for distinguishing isomers and separating the analyte from matrix components. nih.gov The separated analyte is then introduced into a mass spectrometer, typically using electrospray ionization (ESI). Tandem mass spectrometry (MS/MS), often performed on a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode, allows for highly specific and sensitive quantification. nih.govacs.org An important consideration in the LC-MS analysis of related compounds like glutamine and glutamic acid is the potential for in-source cyclization to form pyroglutamic acid, an artifact that can lead to inaccurate quantification if not properly managed through chromatographic separation. acs.org

GC-MS , as discussed previously, requires derivatization but offers excellent chromatographic efficiency. nih.gov In the Electron-Capture Negative-Ion Chemical Ionization (ECNICI) mode, the use of fluorine-rich derivatizing agents like PFPA allows for femtogram-level detection limits, making it a highly sensitive, albeit more laborious, method for targeted analysis. nih.gov

Applications of 2 5 Oxopyrrolidin 2 Yl Propanoic Acid in Catalysis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

2-(5-Oxopyrrolidin-2-yl)propanoic acid, and its parent compound pyroglutamic acid, are considered privileged structures in asymmetric synthesis. benthamdirect.comresearchgate.net Their rigid five-membered ring and defined stereocenter provide an excellent platform for the synthesis of complex chiral molecules. researchgate.net Derived from the cyclization of glutamic acid, they offer an inexpensive and readily available source of chirality. researchgate.netmdpi.com

The utility of pyroglutamic acid derivatives as chiral building blocks stems from the ability to selectively modify the carboxylic acid, the lactam ring, and the α-carbon. researchgate.net This versatility has been exploited in the synthesis of a wide array of natural products and biologically active molecules. benthamdirect.comresearchgate.net For instance, they serve as crucial precursors for creating stereochemically defined non-proteinogenic amino acids, which are vital for studying the structure-activity relationships of peptides. arizona.edu

Key applications of pyroglutamic acid derivatives as chiral building blocks include:

Synthesis of Substituted Prolines and Glutamic Acids: The pyroglutamate (B8496135) scaffold can be readily converted into various substituted proline and glutamic acid analogues through selective reduction of the lactam carbonyl or hydrolysis of the lactam ring, respectively. researchgate.netarizona.edu

Preparation of Alkaloids: These compounds have been instrumental in the total synthesis of various alkaloids, including polyhydroxylated indolizidine alkaloids and neurotoxic alkaloids like (+)-Anatoxin-a. researchgate.netmdpi.com

Formation of Heterocyclic Compounds: The chiral framework is ideal for constructing other heterocyclic systems, such as pyrrolidines and pyrrolizidines. mdpi.com

A significant strategy in asymmetric synthesis involves the use of chiral auxiliaries to control the stereochemical outcome of a reaction. Derivatives of pyroglutamic acid have been successfully employed as chiral auxiliaries in reactions like diastereoselective Michael additions. arizona.eduacs.org This approach allows for the transfer of chirality from the auxiliary to the substrate, leading to the formation of enantiomerically enriched products.

Table 1: Examples of Asymmetric Syntheses Utilizing Pyroglutamic Acid Derivatives

| Target Molecule/Class | Synthetic Strategy | Key Transformation | Reference(s) |

| Substituted Pyroglutamic Acids | Asymmetric Michael Addition | Ni(II) complex of a glycine (B1666218) Schiff base added to α,β-unsaturated esters | arizona.edu |

| Substituted Proline Analogues | Selective Reduction | Reduction of the amide carbonyl of a substituted pyroglutamic acid | arizona.edu |

| (+)-Anatoxin-a | Intramolecular Cyclization | Cyclization of an N-tosyl iminium ion derived from a pyroglutamic acid derivative | researchgate.net |

| (-)-Allonorsecurinine | Grignard Reaction | Diastereoselective Grignard reaction on an α-amidoketone from L-proline (related chiral pool) | mdpi.com |

Utilization in Organocatalysis and Ligand Design for Asymmetric Reactions

The structural features of 2-(5-Oxopyrrolidin-2-yl)propanoic acid make it and its derivatives excellent candidates for the development of organocatalysts and chiral ligands for asymmetric reactions. The pyrrolidine (B122466) ring is a common motif in many successful organocatalysts, most notably proline. uwindsor.ca

Derivatives of pyroglutamic acid have been designed to act as bifunctional organocatalysts. These catalysts can simultaneously activate both the nucleophile and the electrophile in a reaction, often leading to high levels of stereocontrol. For example, hybrid dipeptide-2-pyrrolidinone organocatalysts have been developed for asymmetric aldol (B89426) reactions.

In the realm of metal-catalyzed asymmetric reactions, the design of effective chiral ligands is paramount. nih.gov The rigid structure of the pyroglutamate core helps to create a well-defined chiral environment around the metal center, which is crucial for inducing high enantioselectivity. uwindsor.ca Semicorrin ligands, synthesized from pyroglutamic acid, have been shown to be effective in various metal-catalyzed processes. uwindsor.ca The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for specific reactions. uwindsor.canih.gov

Research has demonstrated the application of pyroglutamic acid-derived catalysts in several key asymmetric transformations:

Michael Additions: Organocatalysts based on pyroglutamic acid derivatives have been used to catalyze the enantioselective Michael addition of nucleophiles to α,β-unsaturated compounds. researchgate.net

Aldol Reactions: Dipeptide-pyrrolidinone hybrid catalysts have shown efficacy in promoting asymmetric aldol reactions.

Oxy-Michael Additions: An organocatalytic, enantioselective oxy-Michael addition to γ/δ-hydroxy-α,β-enones has been developed using a chiral amine catalyst in conjunction with a boronic acid, where the complex acts as a chiral hydroxide (B78521) surrogate. nih.gov

Table 2: Applications of Pyroglutamic Acid Derivatives in Asymmetric Catalysis

| Reaction Type | Catalyst/Ligand Type | Key Features | Reference(s) |

| Michael Addition | Ni(II) Complex with Chiral Schiff Base | Highly diastereoselective, room temperature reaction | arizona.eduresearchgate.net |

| Oxy-Michael Addition | Chiral Amine / Boronic Acid Complex | Acts as a chiral hydroxide synthon | nih.gov |

| Various Metal-Catalyzed Reactions | Semicorrin Ligands | C2-symmetric, modular structure for optimization | uwindsor.ca |

| Aldol Reaction | Dipeptide-2-pyrrolidinone Hybrids | Bifunctional organocatalysis |

Incorporation into Functional Materials and Polymers

The unique chemical structure of 2-(5-Oxopyrrolidin-2-yl)propanoic acid and its parent compound, pyroglutamic acid, makes them valuable building blocks for the creation of functional materials and polymers. Their inherent chirality, biocompatibility, and multiple functional groups allow for the development of materials with tailored properties for a range of applications, including in the biomedical field. acs.orgnih.gov

One area of interest is the synthesis of supramolecular materials. Pyroglutamic acid derivatives, particularly bis(pyroglutamide)s formed by reacting pyroglutamic diketopiperazine with diamines, can self-assemble through hydrogen bonding and van der Waals interactions to form gels and liquid crystalline phases. acs.org This self-assembly behavior is crucial for the bottom-up fabrication of novel molecular devices and biological mimics. acs.org

Furthermore, pyroglutamic acid has been incorporated into synthetic polymers to impart specific functionalities. For example, methacrylate (B99206) monomers containing pyroglutamic acid have been synthesized and polymerized. researchgate.net These monomers exhibit rapid photopolymerization rates and can be copolymerized with common commercial monomers to create new biomaterials. researchgate.net The resulting polymers can be either soluble or cross-linked, and their properties, such as the glass transition temperature, can be tuned by modifying the substituents on the pyroglutamate unit. researchgate.net

The development of bio-based polymers is a significant area of research aimed at replacing petroleum-derived plastics. researchgate.netjst.vn While direct polymerization of 2-(5-Oxopyrrolidin-2-yl)propanoic acid is not widely reported, related furan-based monomers like 2,5-furandicarboxylic acid (FDCA) are extensively studied for creating sustainable polyesters and polyamides. researchgate.netjst.vnrsc.org These furan-based polymers, such as poly(ethylene furanoate) (PEF), exhibit properties comparable to their petro-based counterparts like PET. researchgate.net Given that pyroglutamic acid is a bio-derived resource, its derivatives represent a promising class of monomers for creating novel, functional, and sustainable polymers.

Table 3: Functional Materials Derived from Pyroglutamic Acid and Related Compounds

| Material Type | Monomer/Building Block | Key Properties/Applications | Reference(s) |

| Supramolecular Gels | Bis(pyroglutamide)s | Self-assembly via hydrogen bonding | acs.org |

| Functional Methacrylate Polymers | Methyl α-pyroglutamyl methylacrylate | Rapid photopolymerization, potential as biomaterials | researchgate.net |

| Bio-based Polyesters (analogue) | 2,5-Furandicarboxylic acid (FDCA) | Sustainable alternative to PET, good thermal and mechanical properties | researchgate.netjst.vn |

| Functional Poly(L-Glutamic acid) | L-Glutamic Acid | Biocompatible, biodegradable, used in drug delivery systems | nih.govnanosoftpolymers.com |

Applications in Chiral Stationary Phases for Chromatographic Separations

The enantioselective separation of chiral compounds is critical in the pharmaceutical and chemical industries. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for achieving these separations. nih.gov The design of effective CSPs relies on the principle of creating a chiral environment that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.

While direct application of 2-(5-Oxopyrrolidin-2-yl)propanoic acid in commercial CSPs is not extensively documented, its structural features and those of its derivatives make it a highly promising candidate for a chiral selector. The development of CSPs often involves immobilizing a chiral molecule onto a solid support, typically silica (B1680970) gel. mdpi.comresearchgate.netresearchgate.net

Two major classes of CSPs where pyroglutamic acid derivatives could be employed are:

Pirkle-type (Brush-type) CSPs: These phases are based on the covalent attachment of a small chiral molecule to the support. wikipedia.org The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and dipole-dipole interactions between the CSP and the analyte. wikipedia.org Given that pyroglutamic acid derivatives possess sites for all these interactions, they are well-suited for the design of Pirkle-type CSPs.

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most successful and widely used CSPs. nih.gov The chiral recognition ability of these polymers is often enhanced by derivatizing their hydroxyl groups with various carbamates or benzoates. While not a polysaccharide itself, pyroglutamic acid derivatives could be used to modify these polymers or be incorporated into novel polymeric CSPs.

The successful separation of pyroglutamic acid enantiomers has been achieved on various commercial CSPs, such as those based on teicoplanin (a macrocyclic glycopeptide) and cyclodextrin (B1172386) derivatives. acs.org This demonstrates the effective chiral recognition between these selectors and the pyroglutamate structure, suggesting that, conversely, immobilized pyroglutamate derivatives could effectively separate other classes of chiral compounds. For instance, L-pyroglutamic acid has been used as a chiral derivatizing agent to facilitate the separation of chiral amines. nih.gov

Table 4: Chiral Separation Methods Related to Pyroglutamic Acid

| CSP Type | Analyte | Separation Principle | Reference(s) |

| Teicoplanin-bonded silica (Chirobiotic T) | D,L-Pyroglutamic Acid | Macrocyclic glycopeptide selector forms diastereomeric complexes with the analyte enantiomers | acs.org |

| Cyclodextrin-based (CYCLOBOND I 2000 RSP) | Pyroglutamic Acid | Inclusion complexation within the chiral cyclodextrin cavity | |

| Pirkle-type (Ionic) | Amide derivatives of 2-(4-chloro-2-methylphenoxy)propanoic acid | π-π interactions, hydrogen bonding, and dipole-dipole interactions with the chiral selector | mdpi.com |

| Cellulose-based | Benzylamide derivatives of 2-arylpropionic acids | Interactions with the chiral grooves of the derivatized cellulose polymer | nih.gov |

Future Directions and Uncharted Research Avenues for 2 5 Oxopyrrolidin 2 Yl Propanoic Acid

Exploration of Novel Synthetic Pathways and Unconventional Reactivities

The synthesis of pyroglutamic acid derivatives is a well-established area, yet there remains considerable scope for innovation, particularly in developing more efficient, stereoselective, and environmentally benign methodologies. benthamdirect.comarizona.educlockss.org Future research could productively focus on several key areas:

Asymmetric Synthesis: While methods for the asymmetric synthesis of pyroglutamic acid and its analogues exist, developing novel catalytic systems that offer high enantioselectivity and diastereoselectivity for the synthesis of 2-(5-Oxopyrrolidin-2-yl)propanoic acid and its derivatives is a key objective. arizona.edumdpi.com For instance, the use of chiral phase-transfer catalysts or organocatalysts could provide more direct and scalable routes. A significant advancement in this area is the development of a highly diastereoselective, room-temperature, organic base-catalyzed asymmetric Michael addition reaction, which offers a practical method for creating various novel beta-substituted pyroglutamic acids. arizona.edu

Novel Cyclization Strategies: Exploring unconventional cyclization reactions to form the pyrrolidinone ring could lead to new derivatives with unique substitution patterns. This might include transition-metal-catalyzed cyclizations, electrocyclizations, or enzymatic cyclizations. A notable approach involves the 5-exo-tet cyclization of N-chloroacetyl aroylalanines for the asymmetric synthesis of enantiomerically enriched 3-aroyl pyroglutamic acid derivatives. mdpi.com

Functionalization of the Pyrrolidinone Ring: Developing new methods to selectively functionalize the lactam ring of 2-(5-Oxopyrrolidin-2-yl)propanoic acid would open up a vast chemical space for creating new analogues. This could involve C-H activation strategies to introduce substituents at various positions on the ring or novel ring-opening and subsequent derivatization reactions. clockss.org

A summary of some synthetic approaches for pyroglutamic acid derivatives is presented below:

| Synthetic Approach | Description | Key Features |

| Asymmetric Michael Addition | A chiral Ni(II)-complex of a glycine (B1666218) Schiff base is reacted with α,β-unsaturated carboxylic acid derivatives. arizona.edu | Highly diastereoselective, proceeds at room temperature, uses an organic base catalyst. arizona.edu |

| 5-exo-tet Cyclization | N-chloroacetyl aroylalanines undergo base-catalyzed cyclization to form 3-aroyl pyroglutamic acid derivatives. mdpi.com | Asymmetric synthesis, provides enantiomerically enriched products. mdpi.com |

| Double Michael Reactions | Amide-tethered diacids react with alkynones in the presence of a base and a metal salt. | Provides highly functionalized pyroglutamic acid derivatives. |

| Anodic Amide Oxidation | An electrochemical method used to functionalize menthyl pyroglutamate (B8496135). clockss.org | Allows for the introduction of various substituents. clockss.org |

Integration into Emerging Fields of Chemical Biology and Nanoscience

The distinct chemical functionalities of 2-(5-Oxopyrrolidin-2-yl)propanoic acid make it a promising candidate for applications in the dynamic fields of chemical biology and nanoscience.

Chemical Biology:

The development of chemical tools to probe biological systems is a cornerstone of chemical biology. 2-(5-Oxopyrrolidin-2-yl)propanoic acid can serve as a scaffold for creating such tools:

Bioorthogonal Chemistry: The carboxylic acid group can be functionalized with bioorthogonal handles, such as alkynes or azides. These modified molecules could then be incorporated into biological systems and subsequently visualized or isolated through "click" chemistry reactions. While this has been demonstrated with other amino acids, its application to this specific compound remains an open area of research. biosyn.commdpi.com

Chemical Probes: By attaching fluorescent dyes or affinity tags to the molecule, it could be used as a probe to study specific biological processes or to identify protein targets. For instance, a bioluminescent probe for pyroglutamate aminopeptidase (B13392206) has been developed, highlighting the potential of pyroglutamic acid derivatives in creating sensitive detection tools. nih.gov

Nanoscience:

The self-assembly properties of peptides and the ability to functionalize nanoparticles offer exciting avenues for the use of 2-(5-Oxopyrrolidin-2-yl)propanoic acid in nanotechnology:

Nanoparticle Surface Modification: The carboxylic acid functionality provides a convenient anchor point for attaching the molecule to the surface of metal or metal oxide nanoparticles. nih.govresearchgate.netresearchgate.net This could be used to create chiral nanoparticles with unique optical or catalytic properties. The chirality of the molecule could influence the self-assembly of the nanoparticles into larger, ordered structures. nih.gov

Self-Assembling Peptides: Peptides containing pyroglutamic acid can exhibit interesting self-assembly properties, forming hydrogels, nanotubes, or other nanostructures. nih.govnih.govmdpi.com Investigating the self-assembly of peptides incorporating 2-(5-Oxopyrrolidin-2-yl)propanoic acid could lead to the development of new biomaterials for drug delivery or tissue engineering. nih.govresearchgate.net The rigid lactam structure can influence the secondary structure of the peptide, potentially leading to novel assembled architectures. researchgate.net

Advanced Computational Modeling and Machine Learning Applications

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. These approaches can accelerate the discovery and optimization of new molecules by predicting their properties and suggesting promising synthetic routes.

Conformational Analysis and Reactivity Prediction: Computational methods, such as density functional theory (DFT), can be employed to study the conformational landscape of 2-(5-Oxopyrrolidin-2-yl)propanoic acid and its derivatives. This understanding is crucial for predicting their reactivity and for designing molecules that can bind to specific biological targets.

Machine Learning for Bioactivity Prediction: Machine learning algorithms can be trained on existing data to predict the biological activity of new compounds. acs.orgbeilstein-journals.orgnih.gov By creating a database of 2-(5-Oxopyrrolidin-2-yl)propanoic acid derivatives and their measured activities, machine learning models could be developed to guide the synthesis of new analogues with enhanced potency or selectivity. acs.orgbeilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemcopilot.com For derivatives of 2-(5-Oxopyrrolidin-2-yl)propanoic acid, QSAR models could be built to identify the key structural features that contribute to their activity, thereby informing the design of more effective molecules. chemcopilot.cominsilico.com

Synthesis Optimization: Machine learning is also being applied to optimize reaction conditions, leading to higher yields and purities. beilstein-journals.orgchemcopilot.commit.edu These tools could be used to refine the synthesis of 2-(5-Oxopyrrolidin-2-yl)propanoic acid and its derivatives, making them more accessible for further research. beilstein-journals.orgmit.edu

Design of Next-Generation Analogues and Derivatives for Specific Research Purposes

The true potential of 2-(5-Oxopyrrolidin-2-yl)propanoic acid lies in its use as a scaffold for the design and synthesis of next-generation analogues with tailored properties for specific research applications.

Peptidomimetics: The rigid lactam structure of the pyroglutamic acid core makes it an excellent scaffold for creating conformationally constrained peptide analogues. clockss.org By incorporating this moiety into peptides, researchers can study the influence of secondary structure on biological activity. clockss.org

Targeted Drug Design: Many biologically active molecules contain the pyrrolidinone scaffold. nih.govmdpi.com By functionalizing 2-(5-Oxopyrrolidin-2-yl)propanoic acid with different substituents, it is possible to design novel inhibitors for a variety of enzymes or ligands for specific receptors. rsc.orgnih.govresearchgate.net For example, derivatives of 5-oxopyrrolidine have shown promise as anticancer and antimicrobial agents. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives with systematic variations in their structure would allow for detailed SAR studies. mdpi.comresearchgate.netnih.gov This would provide valuable insights into the relationship between the chemical structure and the biological activity of these compounds, paving the way for the development of more potent and selective molecules. mdpi.comnih.gov

The future exploration of 2-(5-Oxopyrrolidin-2-yl)propanoic acid and its derivatives holds considerable promise. Through the development of novel synthetic methods, integration into emerging scientific disciplines, the application of advanced computational tools, and the rational design of new analogues, the full potential of this versatile chemical entity can be unlocked, leading to new discoveries and applications across the chemical and biological sciences.

Q & A

Q. What are the established synthetic routes for 2-(5-oxopyrrolidin-2-yl)propanoic acid, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step organic reactions, such as coupling pyrrolidinone derivatives with propanoic acid precursors. Key steps include:

- Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC or DCC) to conjugate pyrrolidinone moieties with propanoic acid derivatives under inert atmospheres .